

# Application Notes & Protocols: In Vivo Administration of AOH1160 in SCID Mice

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

Introduction: **AOH1160** is a first-in-class small molecule inhibitor of proliferating cell nuclear antigen (PCNA), a protein essential for DNA replication and repair.[1][2][3] It selectively targets a cancer-associated isoform of PCNA (caPCNA), which is broadly expressed in tumor tissues but not significantly in non-malignant cells.[3][4] The mechanism of action involves interference with DNA replication and disruption of homologous recombination-mediated DNA repair, which leads to cell cycle arrest, accumulation of DNA damage, and ultimately, apoptosis in cancer cells.[1][3][5] Preclinical studies have demonstrated that **AOH1160** is orally bioavailable and can suppress tumor growth in xenograft models without causing significant toxicity.[1][3]

## **Data Presentation**

The following tables summarize the quantitative data from in vivo studies of **AOH1160** in SCID mice.

Table 1: Dosing, Schedule, and Toxicity in Xenograft Models



| Parameter            | Details                                                                            | Reference |  |
|----------------------|------------------------------------------------------------------------------------|-----------|--|
| Animal Model         | ES1e/SCID mice (deficient in carboxylesterase ES-1)                                | [1][6]    |  |
| Tumor Cell Lines     | Neuroblastoma (SK-N-AS, SK-<br>N-BE2(c)), Breast Cancer,<br>Small Cell Lung Cancer |           |  |
| Therapeutic Dose     | 40 mg/kg                                                                           | [1][5][6] |  |
| Administration       | Oral gavage (PO), once daily                                                       | [1][6]    |  |
| Observed Efficacy    | Significantly reduced tumor burden compared to vehicle control                     | [1][5]    |  |
| Toxicity (40 mg/kg)  | No significant weight loss or mortality observed                                   | [1][5][6] |  |
| Toxicity Study Dose  | Up to 100 mg/kg, once daily for two weeks                                          | [1][5]    |  |
| Toxicity (100 mg/kg) | No significant toxicity observed [1][5]                                            |           |  |

Table 2: Pharmacokinetic Properties of AOH1160 in ES1e/SCID Mice

| Parameter                    | Value                               | Conditions                       | Reference |
|------------------------------|-------------------------------------|----------------------------------|-----------|
| Dose                         | 40 mg/kg                            | Single oral administration       | [1]       |
| Bioavailability              | Orally available                    | N/A                              | [1][3]    |
| Half-life (t1/2)             | ~3.5 hours                          | Plasma concentration measurement | [1]       |
| Peak Concentration<br>(CMAX) | Data available in referenced figure | Plasma concentration measurement | [1]       |

# **Experimental Protocols**



## **AOH1160** Dosing Solution Preparation

This protocol describes the preparation of the **AOH1160** dosing solution for oral administration in mice.

#### Materials:

- AOH1160 compound
- Kolliphor HS 15
- Poloxamer 407
- Butylated Hydroxyanisole (BHA)
- Butylated Hydroxytoluene (BHT)
- Propyl Gallate
- Drinking water (sterile)
- Nitrogen gas source

#### Procedure:

- To prepare the vehicle, combine Kolliphor HS 15 (383.57 mg), Poloxamer 407 (56.43 mg),
  BHA (1 mg), BHT (0.25 mg), and Propyl Gallate (2 mg).[1]
- To create the stock solution, dissolve **AOH1160** (10 mg) into the vehicle under a continuous flush of nitrogen gas at 60°C.[1]
- For each dosing, prepare the final formulation immediately before use. Dilute the stock solution with drinking water and additional vehicle to a final concentration of 4 mg/mL
   AOH1160 in a 1:1 mixture of water and vehicle.[1]

## Xenograft Tumor Model and In Vivo Efficacy Study

This protocol outlines the procedure for establishing xenograft tumors in SCID mice and evaluating the in vivo efficacy of **AOH1160**.



#### Animal Model:

• ES1e/SCID mice are required due to the sensitivity of **AOH1160** to cleavage by the carboxyl esterase ES-1, which is highly expressed in standard rodent blood but absent in this strain. [1][6]

#### Procedure:

- Cell Preparation: Culture human cancer cells (e.g., neuroblastoma, breast, or small cell lung cancer) under standard conditions. Harvest cells and resuspend them in an appropriate medium (e.g., with Matrigel).
- Tumor Implantation: Subcutaneously inject 0.1 mL of the suspended cells into the right flank of each ES1e/SCID mouse.[6]
- Group Assignment: On the fifth day following tumor cell injection, randomly divide the mice into a control group and a treatment group.[6]
- Drug Administration:
  - Treatment Group: Administer AOH1160 at 40 mg/kg via oral gavage once daily.
  - Control Group: Administer an equivalent volume of the vehicle using the same method and schedule.[6]
- Monitoring:
  - Monitor the mice twice weekly for any signs of toxicity or adverse side effects.
  - Measure the body weight of each animal at each monitoring session as an indicator of compound toxicity.[6]
  - Measure tumor dimensions with a caliper to calculate tumor volume (e.g., Volume = 0.5 x Length x Width2).
- Study Endpoint: Continue the experiment for the predetermined duration or until tumors in the control group reach a specified size. Euthanize animals and harvest tumors for further analysis.



## **Visualizations**



Click to download full resolution via product page

Caption: **AOH1160** Mechanism of Action.





Click to download full resolution via product page

Caption: Experimental Workflow for In Vivo Studies.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. The anti-cancer activity of a first-in-class small molecule targeting PCNA PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Anticancer Activity of a First-in-class Small-molecule Targeting PCNA PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. | BioWorld [bioworld.com]
- 6. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Application Notes & Protocols: In Vivo Administration of AOH1160 in SCID Mice]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2380465#in-vivo-dosing-and-schedule-for-aoh1160-in-scid-mice]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com